molecular formula C13H16N2OS2 B2628279 11-Butyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one CAS No. 380467-88-9

11-Butyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one

Cat. No. B2628279
CAS RN: 380467-88-9
M. Wt: 280.4
InChI Key: JOZLBFNGKSCWLZ-UHFFFAOYSA-N
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Description

11-Butyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one is a useful research compound. Its molecular formula is C13H16N2OS2 and its molecular weight is 280.4. The purity is usually 95%.
BenchChem offers high-quality 11-Butyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-Butyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Generation and Trapping of Highly Strained Bicyclic Alkyne

  • Abstract: High-temperature bromination of specific compounds resulted in the formation of isomeric tribromides whose dehydrobromination and subsequent reactions led to the generation of strained bicyclic alkynes. These alkynes were trapped to produce isomeric cycloadducts and ketones upon chromatography. The study discusses the reaction mechanism involving either an allene or alkyne as a possible intermediate (Tümer, Taşkesenligil, & Balcı, 2001).

Photochemical Behavior and Crystal Structure Analysis

  • Abstract: Bicyclo[6.3.1]dodec-1(11)-en-10-one undergoes photocyclization to form tricyclote[6.3.1.0.]dodecan-10-one. The study determined the crystal and molecular structure of related compounds, offering insights into the structural aspects of such chemical transformations (Gioia et al., 1977).

Polycyclic Compounds from Diels-Alder Reaction

  • Abstract: Analysis of two polycyclic compounds derived from a Diels-Alder reaction revealed specific conformations and interactions at the molecular level. This study contributes to the understanding of the behavior and structural characteristics of these complex compounds (Zukerman-Schpector et al., 2001).

Ring Contraction of Bridgehead Sultams

  • Abstract: This study explored the ring contraction of bridgehead sultams via photoinduced di-pi-methane rearrangement, demonstrating a method for achieving this transformation. The research offers insights into regiospecificity and electronic rebonding pathways in these systems (Dura & Paquette, 2006).

Synthesis of Anellated Pyranose Derivatives

  • Abstract: The synthesis of anellated pyranose derivatives based on levoglucosenone, and their reactions with various agents, is explored. This research contributes to the understanding of the synthesis and potential applications of these derivatives in chemical processes (Gomez et al., 1999).

Applications of Methylsulfonylsulfene in Synthesis

  • Abstract: This study discusses the use of methylsulfonylsulfene in synthesizing certain tetrahydropyran derivatives. It offers insights into the methodologies and outcomes of these chemical reactions (Beagley et al., 1992).

Synthesis of Chiral Diamines and Evaluation

  • Abstract: Research on the synthesis and evaluation of chiral diamines as sparteine surrogates in lithiation-substitution reactions. This study contributes to the development of asymmetric synthesis and lithiation substitution processes (Hermet et al., 2003).

Synthesis of Lateral Macrobicyclic Cryptand

  • Abstract: This paper details the synthesis of a new lateral macrobicyclic cryptand and its reaction sequences. It provides valuable insights into the synthesis and potential applications of these complex macrocyclic structures (Lehn et al., 1983).

properties

IUPAC Name

11-butyl-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS2/c1-2-3-7-15-12(16)10-8-5-4-6-9(8)18-11(10)14-13(15)17/h2-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZLBFNGKSCWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(NC1=S)SC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Butyl-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one

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